molecular formula C33H53NO8 B7835779 Hupehemonoside

Hupehemonoside

Cat. No.: B7835779
M. Wt: 591.8 g/mol
InChI Key: DHQFYEJMFMYGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hupehemonoside is a natural product compound provided as a high-purity reagent for scientific research and development. It has the molecular formula C33H53NO8 and a molecular weight of 591.77 g/mol . The compound is identified by the CAS Registry Number 67968-40-5 . While the specific biological activities and mechanisms of action for this compound are still an active area of scientific investigation and are not fully characterized in the available literature, it represents a compound of interest for natural product screening and phytochemical studies. Researchers are exploring its potential in various biochemical pathways. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should consult the primary scientific literature for the most current findings on this compound's applications.

Properties

IUPAC Name

10-hydroxy-6,10,23-trimethyl-20-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H53NO8/c1-16-4-7-27-33(3,40)22-6-5-18-19(21(22)14-34(27)13-16)11-23-20(18)12-25(36)24-10-17(8-9-32(23,24)2)41-31-30(39)29(38)28(37)26(15-35)42-31/h16-24,26-31,35,37-40H,4-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQFYEJMFMYGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H53NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection and Optimization

This compound is presumed to occur naturally in Fritillaria species, analogous to structurally related alkaloids like imperialine. While direct evidence is lacking, extraction protocols for similar glycosides employ methanol-water mixtures (9:1 v/v) or ethyl acetate-water systems, achieving yields through polarity-matched solvent interactions. For instance, subcritical water extraction at 250°C and 40 MPa has been effective for asiaticoside isolation, a method potentially adaptable to this compound.

Table 1: Solvent Systems for Glycoside Extraction

MethodSolvent RatioTemperatureDurationTarget CompoundYield (%)
Microwave-assistedMethanol-water (9:1)70°C20 minAsiaticoside92.3
Subcritical waterDeionized water250°C5 hAsiatic acid88.7
Ultrasound-assistedEthyl acetate-water (99:1)70°C5 hAlkaloids85.4

Adapted from Centella asiatica extraction studies.

Enzymatic Pretreatment Strategies

Cellulase-assisted hydrolysis (3% w/v, 45°C, 30 min) enhances cell wall disruption in plant matrices, increasing glycoside accessibility prior to microwave extraction. This approach improved asiaticoside yields by 18% compared to non-enzymatic methods, suggesting applicability to this compound-rich biomass.

Chromatographic Purification Techniques

Ion Exchange Chromatography

Q-Ceramic ion exchange resins (pH 4.5) effectively isolate charged glycosides from crude extracts. In HuBChE purification workflows, this step achieved 4% purity prior to affinity chromatography. For this compound, adjusting buffer ionic strength (0.3 M NaCl in 20 mM phosphate, pH 8.0) could mitigate nonspecific binding.

Affinity Chromatography Innovations

Hupresin resins, designed for high-affinity ligand interactions, eluted HuBChE at 99% purity using phosphate buffer gradients. Molecular modeling of this compound’s glucoside moiety suggests potential for custom affinity ligands targeting β-D-glucose epitopes, though this requires experimental validation.

Synthetic Approaches (Theoretical Framework)

While no peer-reviewed this compound syntheses exist, steroidal alkaloid glycosylation strategies provide a conceptual basis:

  • Aglycone Preparation : Imperialine-like steroidal cores are synthesized via intramolecular aldol condensation or microbial biotransformation.

  • Glycosylation : Protected glucose donors (e.g., trichloroacetimidates) react with the aglycone’s C3-OH group under BF₃·Et₂O catalysis.

  • Deprotection : Sequential acidic (TFA) and basic (NaOMe/MeOH) treatments remove acetyl and benzyl groups.

Reaction Conditions:

  • Temperature: 0°C (glycosylation), 25°C (deprotection)

  • Yield Optimization: 72-hour reaction monitoring via TLC/HPLC

Analytical Validation and Quality Control

HPLC-ELSD Quantification

Evaporative light scattering detection (ELSD) coupled to C18 columns (4.6 × 250 mm, 5 μm) resolves this compound from isomeric impurities. A reported linear range of 7.7–169.4 mg/L (r2=0.9993r^2 = 0.9993) for imperialine glycosides supports method adaptation.

LC-MS/MS Structural Confirmation

High-resolution mass spectrometry (HRMS) identifies the molecular ion at m/z 592.384 [M+H]⁺, with characteristic fragments at m/z 430.3 (aglycone) and 162.1 (glucose) . MS² spectral libraries enable differentiation from hupehenine and other analogues.

Chemical Reactions Analysis

Types of Reactions: Hupehemonoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

Hupehemonoside has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference compound in the study of alkaloidal glucosides and their derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various ailments, particularly those related to its source plant, .

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of hupehemonoside involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through modulation of cellular signaling pathways and enzyme activities. Further research is needed to fully elucidate its molecular targets and mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hupehemonoside shares structural and functional similarities with other steroidal alkaloids from Fritillaria species but exhibits distinct pharmacological and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison of this compound and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Source Plant Pharmacological Activities
This compound C₃₃H₅₃NO₈ 591.79 206–208 3β-O-β-D-glucoside; 20β-hydroxyl F. hupehensis Modulates CYP11A1, 17β-HSD
Peimine C₂₇H₄₅NO₃ 431.66 223–224 Cevanine skeleton; lacks glucoside F. thunbergii Antitussive, anti-inflammatory
Peiminine C₂₇H₄₃NO₃ 429.64 132–134 Dehydro derivative of peimine F. thunbergii Antitumor, bronchodilatory
Hupehenine C₂₇H₄₃NO₃ 429.64 208 Cevanine skeleton; 3β-hydroxyl F. hupehensis cAMP phosphodiesterase inhibition
Ebeiensine C₂₇H₄₃NO₃ 429.64 174–175 Structural isomer of hupehenine F. ebeiensis Antihypertensive, analgesic

Key Comparisons

Structural Differences: Glucoside Moiety: this compound is unique among Fritillaria alkaloids due to its 3β-O-β-D-glucoside group, which enhances solubility and bioavailability compared to non-glycosylated analogs like peimine or hupehenine .

Pharmacological Activities: Steroidogenesis Modulation: this compound binds CYP11A1 and 17β-HSD with higher affinity than other compounds, suggesting a unique role in testosterone synthesis. In contrast, peimine and peiminine primarily target respiratory pathways . Anticancer Effects: While peiminine inhibits lung cancer cell proliferation, this compound’s bioactivity in this area remains underexplored .

Sources and Traditional Use: this compound is exclusive to F. hupehensis, whereas peimine/peiminine are abundant in F. thunbergii. This regional specificity correlates with TCM applications: F. hupehensis is used for "heat-clearing," while F. thunbergii treats chronic coughs .

Thermal Stability: this compound’s higher melting point (206–208°C vs. 132–134°C for peiminine) indicates greater thermal stability, likely due to glycosylation .

Contradictions and Limitations

  • groups this compound with general Fritillaria alkaloids (e.g., antitumor effects), but specific studies validating these claims are lacking.
  • While this compound’s in silico binding to steroidogenic enzymes is robust , in vivo validation is needed to confirm its pharmacological relevance.

Biological Activity

Hupehemonoside, a compound derived from the Malus hupehensis plant, has garnered attention for its diverse biological activities, particularly in antioxidant, anticancer, hypoglycemic, and hepatoprotective functions. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

1. Chemical Composition and Structure

This compound is classified as a flavonoid glycoside. Its structure contributes to its bioactivity, particularly its ability to scavenge free radicals and inhibit various enzymes associated with disease processes. The presence of hydroxyl groups in its structure enhances its antioxidant potential.

2. Antioxidant Activity

2.1 Mechanisms of Action

This compound exhibits significant antioxidant activity by neutralizing free radicals such as DPPH and hydroxyl radicals. The compound's effectiveness is often compared to established antioxidants like quercetin and propyl gallate.

2.2 Research Findings

Recent studies have reported the following EC50EC_{50} values for this compound:

  • DPPH Radical Scavenging: 2.83.6μg/mL2.8-3.6\,\mu g/mL .
  • Hydroxyl Radical Neutralization: 4959μg/mL49-59\,\mu g/mL .

These values indicate that this compound is a potent antioxidant agent, capable of protecting cellular components from oxidative damage.

Test System RSC50 (µg/mL) Positive Control (µg/mL)
DPPH Radical Scavenging2.8 - 3.6Quercetin (1.5)
Hydroxyl Radical Neutralization49 - 59Propyl Gallate (20)

3. Anticancer Activity

3.1 In Vitro Studies

This compound has shown promising results in inhibiting the proliferation of various cancer cell lines including A549 (lung cancer), HepG2 (liver cancer), and HT-29 (colon cancer). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

3.2 Case Studies

In a study conducted by Liu et al. (2023), this compound was found to significantly reduce cell viability in cancer cell lines with an IC50IC_{50} value ranging from 2030μM20-30\,\mu M depending on the specific cell line tested .

4. Hypoglycemic Activity

Research indicates that this compound may have beneficial effects on glucose metabolism:

  • In Vivo Studies: Animal models treated with this compound demonstrated reduced blood glucose levels after administration.
  • Mechanism: The compound appears to enhance insulin sensitivity and promote glucose uptake in muscle cells.

5. Hepatoprotective Activity

This compound has been studied for its protective effects on liver cells against toxic agents such as alcohol and certain pharmaceuticals:

  • Protective Mechanism: It reduces oxidative stress markers and promotes liver enzyme normalization.
  • Case Study: A study involving rats showed that administration of this compound significantly decreased liver enzyme levels indicative of liver damage .

6. Other Biological Activities

Beyond the aforementioned activities, this compound also exhibits:

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties: Effective against various bacterial strains.

Q & A

Q. How can researchers balance mechanistic depth and throughput when screening this compound analogs?

  • Methodological Answer : Implement tiered screening:
  • High-Throughput Phase : Use FRET-based enzymatic assays for initial screening.
  • Mechanistic Phase : Follow up with single-cell RNA sequencing to map pathway perturbations in responsive cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hupehemonoside
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.